molecular formula C14H15N3S B2359216 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea CAS No. 219766-79-7

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2359216
CAS No.: 219766-79-7
M. Wt: 257.36
InChI Key: SSEDGHBVURXDHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach is the catalyst-free synthesis using easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique yields a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates. The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Scientific Research Applications

Molecular Docking and Cytotoxicity Studies

  • Thiourea derivatives, including those similar to 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea, have been synthesized and studied for their molecular docking and DNA binding properties. One such compound showed significant binding energy with B-DNA and exhibited cytotoxic nature against MCF-7 cell lines, suggesting potential in cancer research (Mushtaque et al., 2016).

Synthesis and Characterization in Quantum Chemical Analyses

  • Similar thiourea compounds have been synthesized and characterized, with quantum chemical studies indicating their syn-anti-conformation around the sulfur atom. This research provides insights into the chemical structure and potential applications of thiourea derivatives (Mushtaque et al., 2017).

Crystal Structure and Ionic Liquid Formation

  • Studies on related thiourea derivatives have focused on their crystal structure and the formation of thiouronium room temperature ionic liquids. This research contributes to understanding the properties and potential applications of thiourea compounds in various fields (Stojanovic et al., 2010).

In Vivo Biological Effects

  • The biological effects of thiourea derivatives have been explored in vivo, particularly their impact on glucose-6-phosphatase activity and potential therapeutic applications in diabetes management (Naz et al., 2020).

Antimicrobial Activity

  • Research has also been conducted on the synthesis of thiourea derivatives and their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).

Properties

IUPAC Name

1-(3-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-11-5-4-7-12(9-11)17-14(18)16-10-13-6-2-3-8-15-13/h2-9H,10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEDGHBVURXDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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